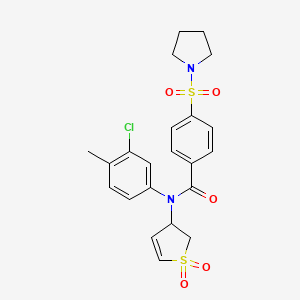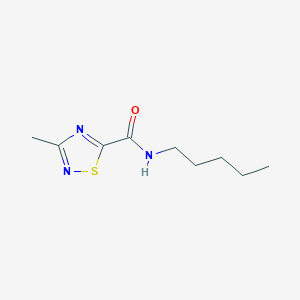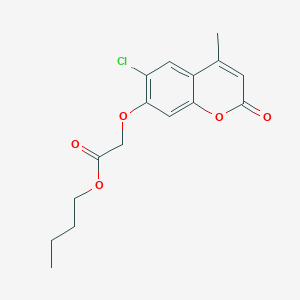
Butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 0.292 g (56.3%), and the melting point was 268–270°C .Molecular Structure Analysis
The molecular structure of Butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and characterization data. For instance, its melting point is 268–270°C .Scientific Research Applications
Synthesis and Chemical Properties
Butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate is related to compounds investigated for their synthetic versatility and chemical properties. For example, the use of ionic liquids, such as butyl-3-methylimidazolium chloroaluminate, has shown significant efficiency in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives under mild conditions. This process highlights the potential for synthesizing related compounds efficiently (Potdar, Mohile, & Salunkhe, 2001).
Environmental Impact and Degradation
Studies on similar ester compounds, such as the butyl esters of 2,4-dichlorophenoxyacetic acid, have focused on their environmental persistence and degradation. For instance, investigations into the sonolysis of 2,4-dichlorophenoxyacetic acid in aqueous solutions have shown that high-frequency ultrasound can lead to efficient degradation, forming less harmful compounds such as oxalic acid. This suggests potential methodologies for mitigating the environmental impact of related esters through advanced degradation techniques (Peller, Wiest, & Kamat, 2001).
Analytical Detection and Monitoring
The development of analytical methods for detecting chlorophenoxy acid herbicides and their esters in environmental samples, like soil, has been an area of active research. Techniques such as capillary high-performance liquid chromatography with ultraviolet detection have been employed for this purpose. These methods enable the simultaneous determination of herbicides and their esters, facilitating the monitoring of their presence and distribution in the environment (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).
properties
IUPAC Name |
butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-3-4-5-20-16(19)9-21-14-8-13-11(7-12(14)17)10(2)6-15(18)22-13/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWMWQCSHLSPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)
![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)


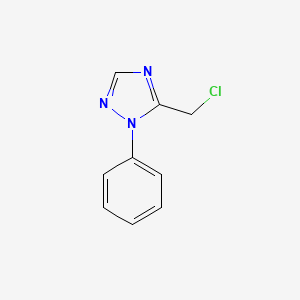
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
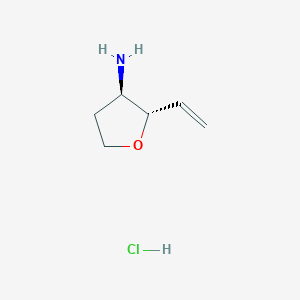
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)
![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)
